![molecular formula C25H23N3O5 B10990966 N-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B10990966.png)
N-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
N-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Quinazoline Core : This bicyclic structure is known for various pharmacological properties.
- Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and may influence receptor interactions.
- Carboxamide Group : This functional group is crucial for the compound's binding affinity to biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.27 ± 0.2 | Induction of apoptosis and cell cycle arrest |
HeLa (Cervical) | 10.0 ± 6.0 | Inhibition of topoisomerase and DNA cleavage |
HCT-116 (Colon) | 1.184 ± 0.06 | Inhibition of protein kinases involved in cell proliferation |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's potency against various cancer cell lines.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of several protein kinases, which are crucial for cell survival and proliferation. This inhibition leads to reduced tumor growth and increased apoptosis.
- Cell Cycle Arrest : The compound effectively halts the cell cycle at various phases, preventing cancer cells from dividing and proliferating.
Study 1: Cytotoxic Evaluation
In a study published in Pharmaceuticals, this compound was evaluated for its cytotoxic effects against multiple cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with an IC50 value of 5.27 µM against MCF-7 cells, suggesting its potential as a lead compound for further development in anticancer therapy .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in the compound's action against HeLa cells. The study revealed that treatment with the compound led to DNA damage and subsequent activation of apoptotic pathways, highlighting its role as a potential chemotherapeutic agent .
Properties
Molecular Formula |
C25H23N3O5 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C25H23N3O5/c1-31-21-7-5-4-6-20(21)28-15-27-19-13-17(9-10-18(19)25(28)30)24(29)26-14-16-8-11-22(32-2)23(12-16)33-3/h4-13,15H,14H2,1-3H3,(H,26,29) |
InChI Key |
QBVQRQNIDPJLNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.